
azepan-1-yl(1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has a unique structure and has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mechanism of Action
The mechanism of action of azepan-1-yl(1H-pyrazol-5-yl)methanone is not fully understood. However, studies have shown that the compound has the ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Azepan-1-yl(1H-pyrazol-5-yl)methanone has been shown to have various biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which can help to reduce oxidative stress in the body. Additionally, the compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The use of azepan-1-yl(1H-pyrazol-5-yl)methanone in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it has been shown to have potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to using this compound in laboratory experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, the compound has not been extensively studied for its potential side effects.
Future Directions
There are several future directions for the study of azepan-1-yl(1H-pyrazol-5-yl)methanone. One area of future research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound. Finally, more extensive studies are needed to determine the safety and potential side effects of using azepan-1-yl(1H-pyrazol-5-yl)methanone as a therapeutic agent.
Conclusion:
In conclusion, azepan-1-yl(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. While the compound has several advantages, such as its potential as a therapeutic agent, there are also limitations to using it in laboratory experiments. Further studies are needed to fully understand the mechanism of action of the compound and to determine its safety and potential side effects.
Synthesis Methods
Azepan-1-yl(1H-pyrazol-5-yl)methanone can be synthesized using various methods. One of the most commonly used methods is the reaction between azepane and 1H-pyrazole-5-carboxylic acid. The reaction is catalyzed by a base, such as potassium hydroxide, and yields azepan-1-yl(1H-pyrazol-5-yl)methanone as the final product. Other methods of synthesis include the reaction between azepane and 5-chloropyrazole, among others.
Scientific Research Applications
Azepan-1-yl(1H-pyrazol-5-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. The compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
azepan-1-yl(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10(9-5-6-11-12-9)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMKIKRBWGSPJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazole-3-carbonyl)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

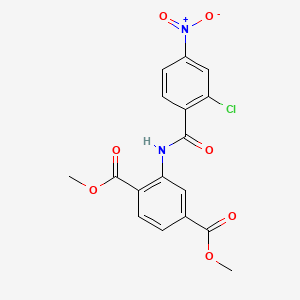
![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)
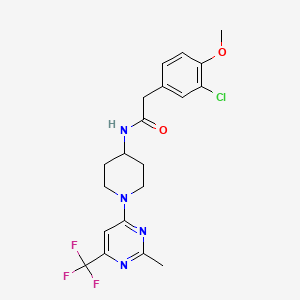

![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)
![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)
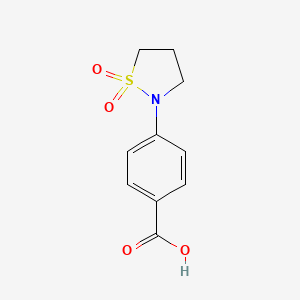

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)
![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)
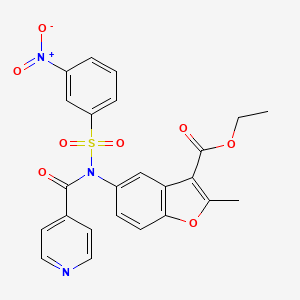

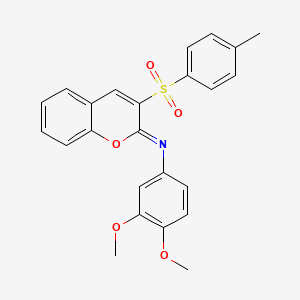
![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)